molecular formula C16H11Cl2N3O2S B2664128 1-(2,4-dichlorobenzyl)-2-oxo-N-(thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide CAS No. 941910-74-3

1-(2,4-dichlorobenzyl)-2-oxo-N-(thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2664128
CAS No.: 941910-74-3
M. Wt: 380.24
InChI Key: JVRIUAHFXJINBU-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorobenzyl)-2-oxo-N-(thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide is a synthetic organic compound that belongs to the class of dihydropyridine derivatives. This compound is characterized by the presence of a dichlorobenzyl group, a thiazole ring, and a dihydropyridine core. It has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichlorobenzyl)-2-oxo-N-(thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Core: The dihydropyridine core can be synthesized via the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt under reflux conditions.

    Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced through a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride and a suitable nucleophile.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the cyclization of a thioamide with an α-haloketone under basic conditions.

    Coupling Reactions: The final step involves coupling the dihydropyridine core with the thiazole ring and the dichlorobenzyl group using appropriate coupling reagents and conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorobenzyl)-2-oxo-N-(thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.

    Cyclization: The thiazole ring can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

    Cyclization: Cyclization reactions often require acidic or basic conditions and heating.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives.

Scientific Research Applications

1-(2,4-Dichlorobenzyl)-2-oxo-N-(thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular processes and pathways.

    Chemical Biology: The compound serves as a tool for studying the interactions between small molecules and biological targets.

    Pharmaceutical Development: It is explored as a lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzyl)-2-oxo-N-(thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit key enzymes involved in cellular processes, leading to altered cellular functions.

    Modulating Receptors: The compound may bind to and modulate the activity of specific receptors, affecting signal transduction pathways.

    Inducing Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways.

Comparison with Similar Compounds

1-(2,4-Dichlorobenzyl)-2-oxo-N-(thiazol-2-yl)-1,2-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-(1,3-thiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O2S/c17-11-4-3-10(13(18)8-11)9-21-6-1-2-12(15(21)23)14(22)20-16-19-5-7-24-16/h1-8H,9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRIUAHFXJINBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=NC=CS2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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